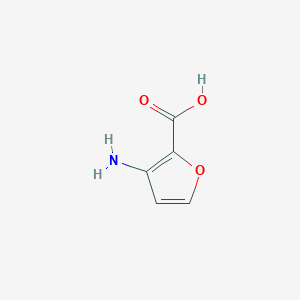

3-Aminofuran-2-carboxylic acid

Description

Academic Significance and Research Perspectives on Furan-Based Heterocycles

Furan (B31954) and its derivatives are significant in organic chemistry due to their widespread presence in natural products and their utility as foundational building blocks for creating more complex molecules. numberanalytics.com The furan ring is an aromatic heterocycle consisting of four carbon atoms and one oxygen atom. numberanalytics.com This structure is found in numerous compounds with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com

The academic significance of furan-based heterocycles stems from several key properties:

Versatile Building Blocks: Their unique reactivity and chemical properties make them attractive starting materials for synthesizing a wide range of complex compounds. numberanalytics.com They can undergo electrophilic substitution and cycloaddition reactions, allowing for the introduction of various functional groups. numberanalytics.com

Medicinal Chemistry Scaffold: The furan nucleus is a key structural unit in many clinical pharmaceuticals. researchgate.net Furan derivatives have been investigated for a wide array of biological activities. utripoli.edu.lyijabbr.com The inclusion of a furan ring is an important synthetic strategy in the pursuit of new drug candidates. utripoli.edu.ly

Materials Science: Furan-based compounds are utilized in the development of advanced materials, such as polymers and nanomaterials. numberanalytics.com Research into furan-based polymers for applications like renewable substitutes for petroleum-based plastics is a promising area. researchgate.net Furan remains underutilized in some areas due to photostability concerns, but functionalization, for instance with esters, can significantly improve stability. cmu.edu

Research perspectives in furan chemistry are focused on developing sustainable synthesis methods, exploring novel applications in medicine and materials science, and gaining a deeper understanding of the properties of new furan derivatives. numberanalytics.comnumberanalytics.com

Table 1: Comparison of Furan with Other Five-Membered Heterocyclic Compounds

| Compound | Heteroatom | Electronegativity of Heteroatom | Aromaticity |

| Furan | Oxygen | 3.44 | Aromatic |

| Thiophene (B33073) | Sulfur | 2.58 | Aromatic |

| Pyrrole (B145914) | Nitrogen | 3.04 | Aromatic |

| This table is adapted from information found in a comparative analysis of heterocyclic compounds. numberanalytics.com |

Historical Trajectory of Chemical Compound Investigations

The history of furan chemistry dates back to the 18th century. In 1780, the first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele. utripoli.edu.lyijabbr.com The parent compound, furan, was later isolated in 1870 by German chemist Heinrich Limpricht. numberanalytics.com

The specific investigation of 3-aminofuran-2-carboxylic acid is more recent and is part of the broader, ongoing exploration of functionalized furan derivatives. A significant development in the synthesis of related structures occurred in 2000, when an efficient method for preparing 3-aminofuran-2-carboxylate esters was developed. nih.gov This method involved the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380), followed by a base-induced cyclization. nih.gov While this method was initially limited to certain substituted furans, it laid important groundwork for accessing this class of compounds. nih.gov

More recent synthetic strategies have focused on developing more efficient and scalable routes. For instance, relay catalysis strategies involving rhodium(II) and gold(I) have been used to synthesize substituted 3-aminofurans from simple starting materials. researchgate.net The compound this compound is identified by the CAS Registry Number 1260849-97-5. sigmaaldrich.comguidechem.comfluorochem.co.uk

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1260849-97-5 |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.1 g/mol |

| IUPAC Name | 3-amino-2-furoic acid |

| InChI Key | KDFCUBIYBSEWBS-UHFFFAOYSA-N |

| Data sourced from chemical property databases. sigmaaldrich.comguidechem.com |

Overview of Contemporary Research Directions

Current research involving furan derivatives, including scaffolds like this compound, is diverse and expanding. The primary directions can be summarized as follows:

Organic Synthesis and Methodology: A major focus is on the development of novel, efficient, and atom-economical synthetic methods to access polysubstituted furans. researchgate.net This includes the use of cascade reactions and various catalytic systems to construct the furan ring with desired functionalities. researchgate.netresearchgate.net The this compound structure serves as a versatile building block for creating more complex molecules due to the reactive amino and carboxylic acid groups.

Medicinal Chemistry: Furan derivatives are actively being explored as precursors for new therapeutic agents. researchgate.net The 3-aminofuran-2-carboxylate ester scaffold, for example, has been investigated in the context of synthesizing potential anti-inflammatory agents. nih.gov The dual functionalization of this compound makes it a valuable precursor for creating libraries of compounds for biological screening.

Materials Science: The unique electronic and planar features of the furan ring make it an attractive component for conjugated materials and polymers. cmu.edu Research is ongoing to incorporate furan derivatives into novel materials with tailored electronic and optical properties. cmu.edu Efforts are focused on improving the stability and performance of furan-based polymers for various technological applications. cmu.edu

The exploration of sustainable synthesis methods, such as using green solvents and developing catalytic routes that minimize waste, is an overarching theme in contemporary furan chemistry research. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

3-aminofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFCUBIYBSEWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592781 | |

| Record name | 3-Aminofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260849-97-5 | |

| Record name | 3-Aminofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Aminofuran 2 Carboxylic Acid and Its Precursors

Direct Synthetic Routes to Aminofurans

Direct construction of the aminofuran scaffold is a primary goal in synthetic organic chemistry. Various strategies have been developed to achieve this, broadly categorized into metal-catalyzed cycloaddition reactions and classical named reactions adapted for furan (B31954) synthesis.

Metal-Catalyzed Cycloaddition Reactions

Metal-catalyzed reactions offer efficient and atom-economical pathways to complex heterocyclic structures. These methods often proceed through the formation of reactive intermediates that readily undergo cycloaddition to form the furan ring.

The synthesis of aminofurans can be achieved through a carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines. rsc.org This reaction provides 2-amino-2,3-dihydrofurans, which serve as common intermediates for the synthesis of both 2-aminofurans and 2-unsubstituted furans. rsc.org While this specific reaction directly leads to 2-aminofuran derivatives, related copper-catalyzed cycloadditions have been developed for other heterocyclic systems. For instance, a copper-catalyzed [3+2] cycloaddition of secondary amines with α-diazo compounds has been utilized for the synthesis of 1,2,3-triazoles through a cross-dehydrogenative coupling process. rsc.org Another relevant copper-catalyzed process is the [4+1] cycloaddition of enones with diazo compounds, which yields highly substituted 2,3-dihydrofurans. nih.gov

An efficient method for constructing N,O-acetal structures, specifically γ-aminobutenolides, has been developed using a silver-catalyzed decarbonylative [3+2] cycloaddition. nih.govmdpi.com This reaction involves the conversion of cyclobutenediones in the presence of formamides. nih.gov The process is believed to proceed through a key decarbonylative step, where the strained cyclobutenedione ring undergoes a ring-opening [3+2] cycloaddition with the formamide (B127407). mdpi.comresearchgate.net

The proposed mechanism involves the initial chelation of the silver catalyst to a carbonyl group of the cyclobutenedione, followed by a ring-reducing process and the extrusion of carbon monoxide to form a cyclopropenone intermediate. This intermediate then undergoes ring-opening and nucleophilic addition by the formamide to generate the final γ-aminobutenolide product. mdpi.com A range of products with varied substituents can be isolated in moderate yields using this method. nih.gov

Table 1: Silver-Catalyzed [3+2] Cycloaddition of Substituted Cyclobutenediones with Formamides researchgate.net

| Entry | Cyclobutenedione Substituent (Ar) | Formamide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | N,N-Dimethylformamide | 5-(Dimethylamino)-3,4-diphenylfuran-2(5H)-one | 60 |

| 2 | 4-Methylphenyl | N,N-Dimethylformamide | 5-(Dimethylamino)-3,4-bis(p-tolyl)furan-2(5H)-one | 65 |

| 3 | 4-Ethylphenyl | N,N-Dimethylformamide | 5-(Dimethylamino)-3,4-bis(4-ethylphenyl)furan-2(5H)-one | 68 |

| 4 | 4-Methoxyphenyl | N,N-Dimethylformamide | 5-(Dimethylamino)-3,4-bis(4-methoxyphenyl)furan-2(5H)-one | 55 |

| 5 | 4-Fluorophenyl | N,N-Dimethylformamide | 5-(Dimethylamino)-3,4-bis(4-fluorophenyl)furan-2(5H)-one | 52 |

| 6 | Phenyl | N,N-Diethylformamide | 5-(Diethylamino)-3,4-diphenylfuran-2(5H)-one | 58 |

Reaction conditions: Cyclobutenedione (0.15 mmol), Formamide (3.00 mmol), AgNTf2 (20 mol%), in o-dichlorobenzene at 170°C.

Mitsunobu Reaction-Based Approaches

The Mitsunobu reaction, a versatile tool for converting alcohols to a variety of functional groups, has been effectively adapted for the synthesis of 3-aminofuran-2-carboxylate esters. nih.govatlanchimpharma.com This approach typically involves the reaction of an alcohol with an acidic pronucleophile in the presence of a phosphine and an azodicarboxylate. nih.gov

A highly efficient, two-step method for the preparation of 5-substituted 3-aminofuran-2-carboxylate esters has been developed based on the Mitsunobu reaction. acs.orgacs.org The first step involves the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD), to produce a vinyl ether intermediate in good yield. acs.org

In the second step, the isolated vinyl ether is treated with a base, such as sodium hydride (NaH), which facilitates a cyclization reaction to afford the desired 3-aminofuran product. acs.orgacs.org This method is effective for the synthesis of 5-alkyl-, 5-aryl-, and 4,5-fused bicyclic furans. acs.org

To improve efficiency, a one-pot procedure has been developed that combines the Mitsunobu reaction and the subsequent cyclization step without isolating the vinyl ether intermediate. acs.org In this approach, the α-cyanoketone and ethyl glyoxylate are first subjected to Mitsunobu conditions. After the formation of the vinyl ether is complete, a base like sodium hydride is added directly to the reaction mixture to induce cyclization. atlanchimpharma.comacs.org This one-pot method has been shown to provide the final 3-aminofuran-2-carboxylate esters in yields comparable to the two-step procedure, offering a more streamlined and time-efficient synthetic route. acs.orgacs.org

Table 2: Synthesis of Ethyl 3-Aminofuran-2-carboxylates via Mitsunobu Reaction acs.org

| Entry | α-Cyanoketone (R group) | Procedure | Product | Yield (%) |

|---|---|---|---|---|

| 1 | tert-Butyl | Two-step (Vinyl ether isolation) | Ethyl 3-amino-5-tert-butylfuran-2-carboxylate | 83 |

| 2 | tert-Butyl | One-pot | Ethyl 3-amino-5-tert-butylfuran-2-carboxylate | 88 |

| 3 | Phenyl | Two-step (Vinyl ether isolation) | Ethyl 3-amino-5-phenylfuran-2-carboxylate | 78 |

| 4 | Phenyl | One-pot | Ethyl 3-amino-5-phenylfuran-2-carboxylate | 74 |

| 5 | 2-Furanyl | One-pot | Ethyl 3-amino-5-(furan-2-yl)furan-2-carboxylate | 66 |

| 6 | 4-Pyridyl | One-pot | Ethyl 3-amino-5-(pyridin-4-yl)furan-2-carboxylate | 72 |

The two-step procedure involves the formation and isolation of the vinyl ether intermediate followed by base-catalyzed cyclization. The one-pot procedure involves Mitsunobu reaction followed by in-situ cyclization with NaH.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification processes.

A facile method for the preparation of 3-aminofuran derivatives involves the multicomponent reaction of thiazole carbenes, aldehydes, and dimethyl acetylenedicarboxylate (DMAD). nih.gov In this process, the thiazole carbene is generated in situ from thiazolium salts. This carbene then reacts with an aldehyde and DMAD to afford the substituted furan. nih.gov The reaction is typically carried out at low temperatures, ranging from -78 to 0 °C, in a solvent such as dichloromethane, providing moderate to good yields of the desired 3-aminofuran derivatives. nih.gov A variety of substituted thiazolium salts can be employed as carbene precursors. The scope of the reaction is broad, accommodating not only aryl aldehydes but also α,β-unsaturated aldehydes and aliphatic aldehydes. nih.gov

Table 1: Thiazole Carbene-Mediated Synthesis of 3-Aminofuran Derivatives

| Carbene Precursor | Aldehyde | Acetylenedicarboxylate | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Thiazolium Salts | Aryl Aldehydes | Dimethyl Acetylenedicarboxylate | CH₂Cl₂ | -78 to 0 | Moderate to Good |

| Thiazolium Salts | α,β-Unsaturated Aldehydes | Dimethyl Acetylenedicarboxylate | CH₂Cl₂ | -78 to 0 | Moderate to Good |

Cyclization with Dehydrating Agents

Cyclodehydration is a key strategy for the formation of heterocyclic rings, including furans. This approach involves the removal of a water molecule from a linear precursor to induce ring closure. Various dehydrating agents can be employed to facilitate this transformation. For instance, in the Robinson-Gabriel synthesis of oxazoles, a cyclodehydrating agent is necessary to catalyze the reaction. wikipedia.org Historically, concentrated sulfuric acid has been used, but other agents like phosphorus pentoxide, phosphoryl chloride, and thionyl chloride are also effective. wikipedia.org In the context of furan synthesis, processes have been developed for the synthesis of 2-substituted furan derivatives from α,β-dihydroxy carbonyl compounds, where a dicarbonyl intermediate undergoes cyclization and dehydration. google.com

An efficient method for synthesizing 3-amino-5-fluoroalkylfurans utilizes the intramolecular cyclization of fluorovinamides. organic-chemistry.org This approach provides the furan derivatives as hydrochloride salts in nearly quantitative yields. organic-chemistry.org The use of thionyl chloride in methanol is effective for this cyclization, which also helps to stabilize the resulting furan products. organic-chemistry.org

Relay Catalysis Strategies

Relay catalysis, where a single catalyst facilitates multiple sequential transformations or where multiple catalysts work in a concerted fashion, has emerged as a powerful tool for the synthesis of complex molecules.

Rhodium(II)-catalyzed reactions are well-established for the generation of carbenes from diazo compounds. These carbenes can undergo a variety of transformations, including C-H insertion reactions. researchgate.netnih.gov Specifically, rhodium(II) azavinyl carbenes, generated from readily available and stable 1-sulfonyl-1,2,3-triazoles, can participate in formal 1,3-insertion into O-H bonds of alcohols. nih.govresearchgate.net This methodology can be applied to the synthesis of furan precursors. The attenuated electrophilicity of certain "donor/donor" rhodium carbenes allows these reactions to be performed in the presence of Lewis basic solvents. nih.gov

The propargyl-Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement that serves as a powerful tool for the synthesis of allenes from propargyl vinyl ethers. scispace.com These allene intermediates can then undergo subsequent cyclization to form furan rings. The mechanism of the Claisen rearrangement of aryl propargyl ethers to form benzopyrans involves the formation of an δ-allenyl cyclohexanone intermediate. nsf.gov The thermal decomposition of furan itself can generate propargyl radicals at high temperatures. nrel.gov Computational studies have shown that the Claisen rearrangement of aryl propargyl ethers can lead to different products depending on the reaction pathway, with one pathway leading to a benzopyran product via an allene intermediate, tautomerization, a 1,5-hydrogen shift, and a final electrocyclization. nsf.gov

Gold(I) catalysts have proven to be exceptionally effective in activating alkynes towards nucleophilic attack, enabling a wide range of cyclization reactions to form furans and other heterocycles. mdpi.comnih.govorganic-chemistry.org The gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes is a highly efficient method for accessing protected 1-naphthol derivatives. acs.org Gold-catalyzed propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds followed by cycloisomerization provides polysubstituted furans in good-to-high yields. mdpi.com This reaction can be performed in ionic liquids, offering an environmentally friendly approach. mdpi.com Furthermore, a gold-catalyzed intramolecular nucleophilic cyclization of the hydroxy group in 3-aminopent-4-yn-1-ols with the activated alkyne leads to the synthesis of 2-arylidene-3-aminotetrahydrofurans. researchgate.net

Table 2: Gold(I)-Catalyzed Furan Synthesis

| Starting Material | Catalyst | Reaction Type | Product |

|---|---|---|---|

| Furan/ynes with silyloxy or allyloxy groups | Gold(I) | Intramolecular Cycloisomerization | Protected 1-naphthol derivatives |

| Propargylic alcohols and 1,3-dicarbonyl compounds | Gold(III) | Propargylic Substitution followed by Cycloisomerization | Polysubstituted furans |

Indirect Synthesis and Functional Group Transformations Leading to 3-Aminofuran-2-carboxylic Acid

Indirect synthetic methods often provide a more accessible route to this compound by leveraging readily available starting materials and established chemical transformations. These multistep sequences involve the strategic introduction and modification of functional groups on the furan ring.

Oxidation of Furan-2-carbaldehyde Derivatives to Carboxylic Acids

The oxidation of furan-2-carbaldehyde derivatives is a fundamental step in the synthesis of various furan-2-carboxylic acids. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the other functional groups present in the molecule to ensure selectivity. For instance, hydrogen peroxide has been utilized in the oxidation of furfural, though it can lead to ring-cleavage byproducts such as succinic acid, maleic acid, and fumaric acid under certain conditions researchgate.net.

More controlled oxidations can be achieved using catalysts. For example, a system composed of a simple base, oxygen, and a green solvent has been shown to be effective for the scalable production of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural researchgate.net. Catalytic systems involving salts of cobalt (II), manganese (II), and cerium (III) in the presence of dissolved oxygen have also been developed for the oxidation of furan aldehydes epo.org. These methods can be highly selective, with the reaction conditions, such as temperature and solvent, playing a crucial role in determining the product distribution epo.org.

| Starting Material | Oxidizing Agent/Catalyst | Product | Key Features |

| Furan-2-carbaldehyde | Hydrogen Peroxide | Succinic acid, maleic acid, fumaric acid | Can lead to ring cleavage researchgate.net. |

| 5-Hydroxymethylfurfural | Base, Oxygen | 2,5-Furandicarboxylic acid | Environmentally friendly and scalable researchgate.net. |

| 5-(Alkoxycarbonyl)furfural | Co(II), Mn(II), or Ce(III) salts, O₂ | 5-Ester furan 2-carboxylic acid | High selectivity under controlled conditions epo.org. |

Aminomethylation and Subsequent Reduction of Furan-2-carboxylate Esters

The introduction of an amino group onto the furan ring can be achieved through a two-step process involving aminomethylation followed by reduction. The Delepine reaction, for example, utilizes hexamethylenetetramine to react with alkyl (halomethyl)furancarboxylates, forming a quaternary salt organic-chemistry.org. This intermediate is then subjected to acid-catalyzed alcoholysis to yield the corresponding amine hydrochlorides organic-chemistry.org. This method is valued for its high selectivity and mild reaction conditions organic-chemistry.org. Subsequent hydrolysis of the resulting amino acid esters can then produce the desired (aminomethyl)furancarboxylic acids organic-chemistry.org. The efficiency of this reaction can be influenced by the position of the halomethyl group on the furan ring and the nature of the halogen atom organic-chemistry.org.

Derivatization from 2-Nitrofurans via Catalytic Reduction

The catalytic reduction of nitro groups is a well-established method for the synthesis of amines. In the context of furan chemistry, 2-nitrofurans serve as valuable precursors to 2-aminofurans. Various reducing agents and catalysts can be employed for this transformation. For instance, the reduction of methyl 5-nitro-2-furoate using milk xanthine oxidase has been shown to produce methyl 5-amino-2-furoate nih.gov.

However, the direct catalytic reduction of 2-nitrofurans can sometimes result in low yields of the desired 2-aminofurans, which are often unstable and require immediate trapping with other reagents researchgate.net. The stability of the resulting aminofuran is often dependent on the presence of electron-withdrawing groups on the furan ring researchgate.net.

| Nitro-Substituted Furan | Reduction Method | Amino-Substituted Furan | Notes |

| Methyl 5-nitro-2-furoate | Milk xanthine oxidase | Methyl 5-amino-2-furoate | Enzymatic reduction nih.gov. |

| 2-Nitrofuran | Catalytic Reduction | 2-Aminofuran | Often unstable and requires in-situ trapping researchgate.net. |

Atom-Economical Approaches via Conjugate Addition of Alcohols and Thiols to Alkynenitriles

Atom-economical reactions are highly desirable in modern organic synthesis as they maximize the incorporation of starting material atoms into the final product. The conjugate addition of nucleophiles to activated alkynes, such as alkynenitriles, represents a powerful, atom-efficient method for constructing carbon-heteroatom bonds acsgcipr.org. This approach, often referred to as a Michael addition, can be utilized to introduce alcohol and thiol functionalities that can be further elaborated to form the furan ring or its precursors.

The reaction involves the 1,4-addition of a neutral or anionic thiol or alcohol to an alkyne bearing an electron-withdrawing group, such as a nitrile acsgcipr.orgnih.gov. While thiols are generally more nucleophilic and react readily, the addition of alcohols may require specific catalysts or conditions nih.gov. This methodology provides a direct route to highly functionalized intermediates that can then be cyclized to form substituted furans.

Synthesis from 3-Furoic Acid Isocyanates

Isocyanates are versatile intermediates in organic synthesis, readily reacting with a variety of nucleophiles. 3-Furoic acid can be converted to its corresponding isocyanate, which can then serve as a precursor for the introduction of an amino group. The synthesis of isocyanates from carboxylic acids can be achieved through various methods, including the Curtius rearrangement. Although this method is effective, it involves the use of potentially explosive azide intermediates, which can be a drawback for large-scale applications google.com. A phosgene-free method for synthesizing α-isocyanato carboxylic acid esters from α-amino acid esters has been developed, offering a safer alternative researchgate.net. Once formed, the 3-furoyl isocyanate can react with water or other nucleophiles to generate the corresponding amine or related derivatives.

Optimization and Scalability Considerations in Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key factors to consider include catalyst loading, solvent choice, reaction temperature, and purification methods.

For instance, in copper-catalyzed reactions, reducing the catalyst loading can minimize side reactions and reduce costs without significantly compromising efficiency . The choice of solvent can also have a profound impact on reaction rates and yields. Polar aprotic solvents like THF, for example, can enhance reaction rates by stabilizing transition states .

Substrate modification is another important strategy for optimization. Introducing electron-donating groups on the furan ring can stabilize reaction intermediates and improve yields . Furthermore, for large-scale production, developing robust and efficient purification methods is crucial to obtain the final product with high purity. In some cases, the desired product may precipitate from the reaction mixture, simplifying the initial purification step epo.org. Ultimately, a thorough understanding of the reaction mechanism and the influence of various parameters is essential for developing a scalable and economically viable synthesis of this compound.

Catalyst Selection and Loading

The term "catalyst" in the context of 3-aminofuran synthesis often extends to reagents that facilitate key transformations, such as condensation, dehydration, and cyclization. The selection is dictated by the specific synthetic route.

In the Mitsunobu-based pathway, the reaction to form the vinyl ether intermediate is facilitated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents are typically used in stoichiometric amounts. The subsequent cyclization of the vinyl ether is not catalytic but is induced by a strong base, with sodium hydride (NaH) being a common choice acs.org.

Another synthetic approach employs dehydrating agents to promote the ring-closure step. These agents are crucial for removing a molecule of water to form the furan ring. The molar ratio of the precursor compound to these cyclization reagents is a critical parameter, typically ranging from 1:0.1 to 1:5, with a preferred range of 1:0.5 to 1:3 google.com. This ensures efficient conversion without excessive use of corrosive reagents.

Table 1: Reagents for Cyclization in 3-Aminofuran Synthesis

| Reagent/Catalyst System | Role | Typical Precursor | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | Base for Cyclization | Vinyl Ether Intermediate | acs.org |

| Thionyl Chloride (SOCl₂) | Dehydrating Agent | Enamine-type Precursor | google.com |

| Phosphorus Oxychloride (POCl₃) | Dehydrating Agent | Enamine-type Precursor | google.com |

| Trifluoroacetic Anhydride ((CF₃CO)₂O) | Dehydrating Agent | Enamine-type Precursor | google.com |

Solvent Effects and Reaction Environment Control

The choice of solvent is paramount as it influences reactant solubility, reaction rates, and the stability of intermediates. A range of solvents, from polar aprotic to nonpolar, are employed depending on the specific synthetic step.

For the Mitsunobu reaction step, anhydrous tetrahydrofuran (THF) is a common solvent, providing a suitable environment for the reaction partners acs.org. In the subsequent base-induced cyclization, the choice of solvent must be compatible with the strong base used.

In syntheses utilizing dehydrating agents, a variety of solvents are effective. Preferred solvents include alcohols like methanol and ethanol, as well as acetonitrile, N,N-dimethylacetamide, toluene, and chlorobenzene google.com. The selection can influence the reaction's efficiency and the ease of product isolation. For instance, after the formation of a hydrochloride salt of the aminofuran, a base such as triethylamine (Et₃N) in a solvent like ethyl acetate can be used to isolate the free amine product google.com. The resulting salt precipitate is simply filtered off, simplifying the workup procedure.

Table 2: Solvents Used in the Synthesis of 3-Aminofuran Precursors

| Synthetic Step | Solvent(s) | Purpose | Reference |

|---|---|---|---|

| Mitsunobu Reaction | Tetrahydrofuran (THF) | Solubilization of reactants | acs.org |

| Cyclization (Dehydration) | Methanol, Ethanol, Acetonitrile, Toluene | Reaction Medium | google.com |

| Product Precipitation/Washing | Diethyl Ether (Et₂O) | Isolation of product salt | acs.org |

Temperature Regulation and Inert Atmosphere Requirements

Strict temperature control is essential for minimizing side reactions and ensuring the stability of reagents and intermediates. Many steps in the synthesis of 3-aminofuran precursors are conducted at reduced temperatures.

For example, the Mitsunobu reaction is typically initiated at 0 °C, after which the reaction is allowed to warm to room temperature and stirred for an extended period, often overnight acs.org. Similarly, when using potent dehydrating agents like thionyl chloride or trifluoroacetic anhydride, the addition is performed at 0 °C over several hours to control the exothermic nature of the reaction. The reaction is then often stirred at a slightly higher temperature, such as 10 °C, for several more hours to proceed to completion google.com. In general, the cyclization step is conducted within a temperature range of 0 °C to 40 °C, with room temperature being preferred for convenience and efficiency google.com.

While not always explicitly stated, reactions involving air- and moisture-sensitive reagents like sodium hydride or organophosphines (PPh₃) are implicitly carried out under an inert atmosphere, such as nitrogen or argon, to prevent degradation of the reagents and ensure high yields google.com.

Purification Methodologies and Yield Enhancement

The final stage of the synthesis involves the isolation and purification of the target this compound derivative. The chosen methodology is critical for obtaining a product of high purity, which is essential for subsequent applications. High yields, often exceeding 80-95%, are achievable with optimized reaction and purification protocols acs.orggoogle.com.

A primary purification technique is flash column chromatography . This method is highly effective for separating the desired product from unreacted starting materials and reaction byproducts. Silica gel is the standard stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (EtOAc) acs.org. The specific gradient of the eluent is optimized to achieve the best separation.

Precipitation and filtration is another common and effective purification method, particularly when the product can be isolated as a stable salt. For instance, the product can be precipitated from a solution like diethyl ether (Et₂O) as a hydrochloride salt, which is then collected by filtration and washed with fresh solvent to remove soluble impurities acs.org. The solid product can also be isolated directly from the reaction mixture by filtration, followed by washing with a suitable solvent like methanol or diisopropyl ether, and then dried google.com.

Yield enhancement is directly tied to the optimization of the factors discussed above. Careful selection of catalysts and reagents, precise control over the reaction environment (solvent and temperature), and efficient purification methods all contribute to maximizing the isolated yield of the final product. For example, a one-pot procedure combining the Mitsunobu reaction and subsequent cyclization has been shown to afford the 3-aminofuran in a comparable yield to the two-step process, offering a more streamlined and efficient synthesis acs.org.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Ethyl acetate |

| Ethanol |

| Methanol |

| N,N-dimethylacetamide |

| Phosphorus oxychloride |

| Sodium hydride |

| Tetrahydrofuran (THF) |

| Thionyl chloride |

| Toluene |

| Trifluoroacetic anhydride |

| Triethylamine |

Chemical Reactivity and Transformations of 3 Aminofuran 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes nucleophilic acyl substitution, providing a gateway to numerous derivatives.

The conversion of the carboxylic acid group of 3-Aminofuran-2-carboxylic acid into an ester is a common transformation. This can be achieved through several methods, most notably the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction towards the ester product.

An efficient method for the preparation of 3-aminofuran-2-carboxylate esters has been developed involving the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380), followed by a base-promoted cyclization. This approach has been successful in synthesizing various 5-alkyl- and 5-aryl-substituted ethyl 3-aminofuran-2-carboxylates.

Table 1: Examples of Esterification Products

| Reactant Alcohol | Product Name |

|---|---|

| Methanol | Methyl 3-aminofuran-2-carboxylate |

| Ethanol | Ethyl 3-aminofuran-2-carboxylate |

This table is generated based on the principles of Fischer esterification.

The carboxylic acid moiety can react with ammonia (B1221849) or primary and secondary amines to form amides. This direct condensation is typically challenging as the basic amine can deprotonate the carboxylic acid, forming an unreactive ammonium (B1175870) carboxylate salt. To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off the water formed and shift the equilibrium towards the amide product.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating amide bond formation at milder temperatures. The existence of compounds like 3-Aminofuran-2-carboxamide and its benzofuran (B130515) analogue, 3-Aminobenzofuran-2-carboxamide, confirms the viability of this transformation. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine displaces the activated hydroxyl group of the carboxylic acid.

Table 2: Amidation Reaction Summary

| Reagent | Product Type |

|---|---|

| Ammonia (NH₃) | Primary Amide (3-Aminofuran-2-carboxamide) |

| Primary Amine (R-NH₂) | Secondary Amide |

This table illustrates the expected products from amidation reactions.

The hydroxyl group of the carboxylic acid can be replaced by a halogen to form highly reactive acyl halides. Acyl chlorides, the most common acyl halides, are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Similarly, acyl bromides can be prepared using phosphorus tribromide (PBr₃). The resulting 3-aminofuran-2-carbonyl halide is a valuable intermediate for synthesizing other derivatives like esters and amides under milder conditions than the parent acid.

Acid anhydrides are formed by the dehydration of two carboxylic acid molecules. For a compound like this compound, this would result in a symmetrical anhydride. The synthesis can be achieved by treating the carboxylic acid with a strong dehydrating agent or, more commonly, by reacting an acyl halide with a carboxylate salt. This reaction involves a nucleophilic acyl substitution where the carboxylate attacks the carbonyl carbon of the acyl halide.

Table 3: Reagents for Acyl Halide and Anhydride Formation

| Desired Product | Typical Reagent(s) |

|---|---|

| 3-Aminofuran-2-carbonyl chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| 3-Aminofuran-2-carbonyl bromide | Phosphorus tribromide (PBr₃) |

This table outlines common synthetic routes from the carboxylic acid moiety.

Reactions Involving the Amino Moiety

The primary amino group at the C3 position is nucleophilic and undergoes reactions typical of aromatic amines, such as acylation, alkylation, and condensation.

The amino group of this compound can be acylated by reacting it with acyl chlorides or acid anhydrides to form N-substituted amides. For instance, the synthesis of 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester demonstrates the acylation of the amino group on a related benzofuran structure. This reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.

Alkylation of the amino group leads to the formation of secondary and tertiary amines. This is typically achieved by reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products.

Table 4: Reactions of the Amino Moiety

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Amide |

This table summarizes key transformations of the amino group.

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases has been demonstrated for related compounds such as 3-aminobenzofuran-2-carboxamide, which undergoes condensation with various aldehydes. These reactions highlight the reactivity of the amino group in forming C=N double bonds, a transformation that is fundamental in the synthesis of various heterocyclic systems and ligands for metal complexes.

Table 5: Schiff Base Formation

| Carbonyl Compound | General Product Structure |

|---|---|

| Aldehyde (R-CHO) | R-CH=N-R' |

(Where R' represents the 3-furan-2-carboxylic acid scaffold)

The reactivity of the furan (B31954) ring in this compound is governed by the interplay of the electron-donating amino group at the C3 position and the electron-withdrawing carboxylic acid group at the C2 position. This unique substitution pattern dictates the regioselectivity and feasibility of various chemical transformations, particularly electrophilic and nucleophilic substitutions, as well as ring annulation reactions.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Substitution:

The furan nucleus is inherently electron-rich and, therefore, highly susceptible to electrophilic attack. The amino group at the C3 position is a strong activating group, directing electrophiles to the ortho and para positions. In the furan ring, this corresponds to the C2 and C5 positions. Conversely, the carboxylic acid group at C2 is a deactivating group.

Considering these competing effects, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position. This position is activated by the amino group and is sterically accessible. The C2 position is already substituted, and the C4 position is less activated.

A notable example of an electrophilic substitution reaction applicable to such electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.orgijpcbs.com This reaction introduces a formyl group onto the aromatic ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org For this compound or its esters, this reaction is expected to yield the 5-formyl derivative. orgsyn.org

Nucleophilic Substitution:

Direct nucleophilic substitution on the unsubstituted furan ring of this compound is unlikely as it lacks a suitable leaving group. However, if a leaving group, such as a halogen, were present on the ring, nucleophilic aromatic substitution could occur. The electron-withdrawing nature of the carboxylic acid group would facilitate such reactions, particularly if the leaving group is located at the C5 position.

Ring Annulation Reactions and Fused Heterocycle Formation

The vicinal arrangement of the amino and carboxylic acid (or ester) functionalities in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. This arrangement is ideal for cyclocondensation reactions to form six-membered rings, leading to the formation of furo[3,2-b]pyridines and furo[3,2-d]pyrimidines.

For instance, the condensation of ethyl 3-aminofuran-2-carboxylate with β-ketoesters is a potential route to synthesize furo[3,2-b]pyridin-5-one derivatives. Similarly, reaction with 1,3-dielectrophiles can lead to various fused systems.

Another common strategy for constructing fused pyrimidine (B1678525) rings involves the reaction of an amino-ester with formamide (B127407) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). rsc.org This approach could be applied to this compound derivatives to construct the furo[3,2-d]pyrimidine (B1628203) scaffold, which is of interest in medicinal chemistry.

Regioselective Functionalization at Different Positions

The regioselective functionalization of the this compound ring is primarily dictated by the directing effects of the existing substituents.

Functionalization at C5: As discussed, the C5 position is the most activated and sterically accessible site for electrophilic attack. Therefore, reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide), nitration, and Friedel-Crafts acylation are expected to proceed with high regioselectivity at this position.

Functionalization at C4: The C4 position is less electronically activated compared to C5 and is sterically more hindered. Direct electrophilic substitution at this position would be challenging. However, metalation-based strategies, such as directed ortho-metalation (DoM), could potentially be employed to introduce substituents at the C4 position by first lithiating the ring at this position, followed by quenching with an electrophile.

Below is a table summarizing the expected regioselectivity of common functionalization reactions on the this compound ring system.

| Reaction Type | Reagent Example | Expected Position of Functionalization | Product Type |

| Halogenation | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-3-aminofuran-2-carboxylic acid |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | C5 | 5-Formyl-3-aminofuran-2-carboxylic acid |

| Nitration | HNO₃/H₂SO₄ | C5 | 3-Amino-5-nitrofuran-2-carboxylic acid |

Structural Modifications and Analogues in Academic Research

Synthesis and Investigation of 3-Aminofuran-2-carboxylate Esters

The synthesis of 3-aminofuran-2-carboxylate esters has been a significant area of focus, with researchers developing efficient methodologies. One prominent method involves the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, which yields a vinyl ether. acs.org This intermediate is then treated with a base, such as sodium hydride, to facilitate cyclization and form the desired 3-aminofuran. acs.org A one-pot procedure combining the Mitsunobu reaction and subsequent cyclization has also been shown to produce comparable yields. acs.org

Another approach describes the preparation of ethyl 3-amino-4-aryl-furan-2-carboxylates, which proceeds through a hydroxyacrylonitrile sodium salt and a malonate vinyl ether intermediate before the final ring closure step. researchgate.net Furthermore, an atom-economical synthesis has been reported, utilizing a conjugate addition of alcohols to alkynenitriles, followed by a modified Thorpe-Ziegler cyclization, offering a rapid route to a variety of 3-aminofurans. researchgate.net

Table 1: Selected Synthesized 3-Aminofuran-2-carboxylate Esters

| Entry | R Group | Product | Yield (%) |

|---|---|---|---|

| 1 | tert-Butyl | Ethyl 3-amino-5-(tert-butyl)furan-2-carboxylate | 78 |

| 2 | Phenyl | Ethyl 3-amino-5-phenylfuran-2-carboxylate | 82 |

| 3 | 4-Methoxyphenyl | Ethyl 3-amino-5-(4-methoxyphenyl)furan-2-carboxylate | 85 |

Data compiled from studies on the synthesis of 5-substituted 3-aminofuran-2-carboxylate esters. acs.org

Substituted Furan (B31954) Ring Analogues

Modifications to the furan ring itself have been extensively explored to study the impact of various substituents on the molecule's properties.

The synthetic methods developed for 3-aminofuran-2-carboxylate esters are particularly effective for introducing substituents at the 5-position of the furan ring. acs.org Research has demonstrated the successful synthesis of 5-alkyl, 5-aryl, and 4,5-fused bicyclic furans. acs.org For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of strong acids like triflic acid (TfOH) or aluminum chloride (AlCl₃) lead to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov This hydroarylation of the carbon-carbon double bond introduces an aryl group to the furan-containing structure. mdpi.comnih.gov

The synthesis of these analogues often starts from readily available materials, such as furan-2-carbaldehydes (furfural), which are condensed with malonic acid to produce 3-(furan-2-yl)propenoic acids. nih.gov These precursors can then undergo reactions to introduce the desired substituents. nih.gov

Table 2: Examples of Furan Ring Substituted Analogues

| Starting Material | Reagent | Substituent Type | Product |

|---|---|---|---|

| 3-(Furan-2-yl)propenoic acid | Benzene (B151609) / AlCl₃ | Aryl | 3-(Furan-2-yl)-3-phenylpropanoic acid |

| Ethyl 3-amino-5-bromofuran-2-carboxylate | Phenylboronic acid | Aryl | Ethyl 3-amino-5-phenylfuran-2-carboxylate |

| 4,4-dimethyl-3-oxopentanenitrile | Ethyl glycolate | Alkyl | Ethyl 3-amino-5-(tert-butyl)furan-2-carboxylate |

Data sourced from academic research on the synthesis of furan derivatives. acs.orgmdpi.com

The incorporation of other heterocyclic systems into the furan structure has been pursued to create hybrid molecules with potentially novel properties. For example, research into new sulfanilamide (B372717) derivatives has involved the synthesis of N-(4-sulfamoylphenyl)-4H-furano[3,2-b]pyrrole-5-carboxamides, which combines the furan ring with pyrrole (B145914) and sulfonamide moieties. mdpi.com Another study details a one-pot, three-step synthesis to produce 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, effectively linking a benzofuran (B130515) core to a quinoline (B57606) nucleus. scielo.br These complex structures are of interest in medicinal chemistry due to the diverse biological activities associated with different heterocyclic scaffolds. scielo.br

Amino Group Modifications

The amino group at the 3-position is a key site for derivatization, allowing for the synthesis of a wide range of N-substituted analogues.

N-acylation is a common modification of the 3-amino group. For instance, N-acylurea derivatives can be formed from the reaction of carboxylic acids with N,N'-dialkyl carbodiimides. ias.ac.in This reaction proceeds through an O-acyl isourea intermediate which then undergoes an O→N acyl migration. ias.ac.in Other acylation methods involve reacting the amino group with acyl chlorides or anhydrides. nih.govsmolecule.com For example, 3-aminofurazan can be coupled with various carboxylic acids or their corresponding benzoyl chlorides after activation with sodium hydride to yield N-acylated derivatives. nih.gov Similarly, chloroacetyl chloride can be used to introduce a reactive handle for further modification. nih.gov

N-alkylation can also be achieved through various synthetic routes. The amino group can participate in nucleophilic substitution reactions with alkyl halides to introduce alkyl chains. smolecule.com

Table 3: Examples of Amino Group Modifications

| Starting Compound | Reagent | Modification Type | Product Class |

|---|---|---|---|

| 3-Aminofuran-2-carboxylic acid | Benzoic acid / N,N'-Diisopropylcarbodiimide | N-Acylation | N-Benzoyl-N,N'-diisopropylurea derivative |

| 3-Aminofurazan | 3-Methylbenzoyl chloride / NaH | N-Acylation | N-(4-(3,4-diethoxyphenyl)furazan-3-yl)-3-methylbenzamide |

Data compiled from research on the synthesis of N-acyl derivatives. ias.ac.innih.gov

Exploration of Related Heterocyclic Scaffolds

Research often extends from a central scaffold like this compound to related heterocyclic structures to explore structure-activity relationships. Benzofurans, which consist of a furan ring fused to a benzene ring, are a prominent example. nih.govnih.gov Synthetic strategies have been developed to create a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. nih.gov One such method combines 8-aminoquinoline-directed C–H arylation with transamidation chemistry. nih.gov Microwave-assisted Perkin rearrangement of 3-halocoumarins also provides an efficient route to benzofuran-2-carboxylic acids. nih.gov

Other related five-membered heterocyclic scaffolds include thiophenes and pyrroles. The synthesis of 3-aminothiophene-2-carboxylate esters, for example, can be achieved via the condensation of β-haloacrylonitriles with alkyl thioglycolates. acs.org The structural similarities between these scaffolds allow for comparative studies and the application of similar synthetic strategies across different heterocyclic systems. researchgate.netnih.gov The exploration of these diverse scaffolds is crucial in fields like medicinal chemistry, where structural variation can lead to significant changes in biological activity. nih.gov

Comparative Studies with 2-Aminothiophene Derivatives

The structural similarity between this compound and 2-aminothiophene-3-carboxylic acid, its sulfur-containing analogue, has prompted comparative analysis in medicinal chemistry. The primary difference—an oxygen atom in the furan ring versus a sulfur atom in the thiophene (B33073) ring—can lead to significant variations in electronic properties, hydrogen bonding capabilities, and metabolic stability, thereby affecting biological activity.

2-Aminothiophene derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. researchgate.net They are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets. mdpi.com Research has demonstrated their potential as cytostatic agents, showing selective activity against various cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma. nih.gov The mechanism of action for some of these thiophene derivatives involves the suppression of protein synthesis and the induction of apoptosis. nih.gov

In comparative contexts, the replacement of the sulfur atom in 2-aminothiophene derivatives with an oxygen atom to form a furan analogue is a common bioisosteric strategy. While direct comparative studies on the parent this compound are not extensively detailed, research on related structures provides insights. For instance, studies on derivatives where the 3-position is modified (e.g., with carboxamide or carboxylate groups) have shown that these substitutions can be unfavorable for certain biological activities, such as antileishmanial effects, in the 2-aminothiophene series. mdpi.com This suggests that the interplay between the heteroatom (S vs. O) and the substituents at positions 2 and 3 is critical for biological function.

Methyl-3-aminothiophene-2-carboxylate, a key intermediate, is noted for its ability to form extensive hydrogen bond networks, a property that is crucial for its role in the synthesis of pharmaceuticals like anti-hypertensives and antitumor agents. mdpi.com The furan analogue would be expected to exhibit different hydrogen bonding patterns due to the higher electronegativity of oxygen compared to sulfur, potentially altering its interaction with biological macromolecules.

Table 1: Comparison of Related Furan and Thiophene Derivatives' Biological Focus

| Compound Class | Heteroatom | Primary Research Focus | Key Findings |

| Benzofuran-2-Carboxylic Esters | Oxygen | Ischemic cell death inhibitors | Introduction of a sulfur atom at the 3-position substituent markedly improved potency. nih.gov |

| 2-Aminothiophene-3-Carboxylic Esters | Sulfur | Selective cytostatic agents | Showed unusual selectivity for T-cell lymphoma, prostate cancer, and kidney carcinoma cell lines. nih.gov |

| 2-Aminothiophene Derivatives | Sulfur | Antileishmanial agents | Replacing the 3-carbonitrile with 3-carboxamide or 3-carboxylate was generally unfavorable for activity. mdpi.com |

Design and Synthesis of Analogues based on Chromone (B188151) and Pyrazole (B372694) Frameworks

The development of novel analogues of this compound has extended to the incorporation of more complex heterocyclic systems, such as chromone and pyrazole frameworks. This strategy aims to create hybrid molecules that combine the structural features of the parent aminofuran with the known biological activities of these other ring systems.

Pyrazole Analogues: The synthesis of amides linking a heterocyclic core to a pyrazole ring is a common strategy in drug discovery. Research into pyrazole-thiophene-based amides provides a model for how this compound could be similarly modified. In one study, 5-bromothiophene-2-carboxylic acid was successfully reacted with various pyrazole amines to form amide derivatives. mdpi.com These reactions can be catalyzed by different reagents, and subsequent modifications, such as Suzuki-Miyaura cross-coupling, can be used to add further diversity. mdpi.com Applying this methodology to this compound would involve coupling the carboxylic acid group with an amino-substituted pyrazole, yielding 3-amino-N-(pyrazolyl)furan-2-carboxamides. Such hybrid molecules are of interest for their potential as carbonic anhydrase inhibitors and other therapeutic applications. nih.gov

Chromone Analogues: Chromones are another class of privileged structures with diverse biological properties. researchgate.net The synthesis of molecules that incorporate both a furan and a chromone moiety is an area of active investigation. Synthetic strategies often involve the reaction of 3-formylchromones with various nucleophiles or the cyclization of 1-(2-hydroxyaryl)propane-1,3-diones to form 2-pyrazolyl-chromones. nih.gov An analogous approach for a 3-aminofuran derivative could involve using a functionalized aminofuran as a building block to construct the chromone ring or to attach it as a substituent. For example, a tandem reaction could potentially be designed between a derivative of this compound and a suitable precursor to form a furan-fused pyrazole system linked to a chromone.

The research findings in these areas are often detailed and provide specific yields and reaction conditions, as summarized in the table below for related synthetic endeavors.

Table 2: Selected Synthesis Yields for Pyrazole and Chromone Hybrids

| Reaction Type | Reactants | Product | Yield (%) |

| Amide Synthesis | 5-Bromothiophene carboxylic acid + Unsubstituted Pyrazole Amine | 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide mdpi.com | 68% |

| Suzuki-Miyaura Coupling | Unsubstituted Thiophene-Pyrazole Amide + Aryl Boronic Acids | Arylated Thiophene-Pyrazole Amides mdpi.com | 66-81% |

| Chromone Synthesis | 1-(2-Hydroxyaryl)propane-1,3-diones | 2-(Pyrazol-5-yl)chromones nih.gov | 50-83% |

| 1,3-Dipolar Cycloaddition | 3-(3-Aryl-3-oxoprop-1-en-1-yl)chromones + Diazomethane | 3-(3-Aroyl-2-pyrazolin-4-yl)chromones nih.gov | 61-89% |

These synthetic explorations highlight the chemical tractability of creating complex analogues. By leveraging the reactivity of the amino and carboxylic acid groups on the furan ring, researchers can design and synthesize novel molecules that incorporate pyrazole and chromone frameworks, aiming to discover new compounds with unique chemical and biological profiles.

Medicinal Chemistry and Biological Activity Investigations of 3 Aminofuran 2 Carboxylic Acid Derivatives

Significance as a Privileged Scaffold in Drug Discovery

The concept of a "privileged structure" is a cornerstone of modern drug discovery, referring to molecular scaffolds that can bind to a range of different biological targets. mdpi.com These scaffolds, through targeted modifications, serve as templates for developing new, potent, and selective ligands. mdpi.com The furan (B31954) ring system, a key component of the 3-aminofuran-2-carboxylic acid structure, is considered such a scaffold. Its presence in a wide array of pharmaceuticals highlights its versatility and importance. ijabbr.comnih.gov

The indole ring, which shares structural similarities with the benzofuran (B130515) system (a fused furan and benzene (B151609) ring), is another well-established privileged scaffold in drug discovery. mdpi.com The ability of these core structures to be readily functionalized allows for the creation of large libraries of compounds for screening against various therapeutic targets. nih.gov The benzofuran core, for instance, is found in numerous drugs and natural products with diverse biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com This established history underscores the potential of the related this compound framework as a valuable starting point for the development of novel therapeutic agents.

Antimicrobial Activity Assessments

Derivatives of furan- and benzofuran-carboxylic acids have been the subject of numerous studies to evaluate their efficacy against microbial pathogens.

Investigations into furan and benzofuran derivatives have demonstrated notable activity against various bacterial strains. Halogenated derivatives of 3-benzofurancarboxylic acid, for example, have shown activity against Gram-positive cocci with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. mdpi.com Specifically, compounds where two hydrogen atoms in an acetyl group were substituted by halogens were active against Gram-positive cocci. mdpi.com

Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed they could suppress the growth of Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.comnih.gov Furthermore, amide derivatives of benzodifuran-2-carboxylic acid were screened against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (E. coli and P. aeruginosa), indicating the broad potential of this chemical class. nih.gov

Table 1: Antibacterial Activity of Selected Furan and Benzofuran Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC/Concentration) |

|---|---|---|

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive cocci (Staphylococcus aureus, Bacillus subtilis, etc.) | 50 - 200 µg/mL mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli, Staphylococcus aureus | Active at 64 µg/mL mdpi.comnih.gov |

| Furan 2,4-disubstituted derivatives | Escherichia coli, Proteus vulgaris | Superior antibacterial activity ijabbr.com |

This table is for illustrative purposes and summarizes data from different studies.

The antifungal potential of furan and benzofuran derivatives is also well-documented. Certain halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated antifungal activity against Candida albicans and Candida parapsilosis, with a reported MIC of 100 μg/mL. mdpi.com The introduction of a halogen into the benzofuran structure appears to be a key factor for conferring this activity. mdpi.com

Amiodarone, a synthetic drug based on the benzofuran ring system, possesses potent antifungal activity against a broad range of fungi. nih.gov Research into its mechanism suggests it mobilizes intracellular calcium, a key antifungal characteristic. nih.gov Inspired by this, synthesized derivatives of benzofuran-2-carboxylic acid were tested, with some showing significant inhibition of fungal growth. nih.gov For instance, converting a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative drastically increased its antifungal activity. nih.gov Additionally, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. nih.gov

Table 2: Antifungal Activity of Selected Furan and Benzofuran Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC/Concentration) |

|---|---|---|

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans, Candida parapsilosis | 100 µg/mL mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Active at 64 µg/mL nih.gov |

| Amide derivatives of benzodifuran-2-carboxylic acid | Candida albicans | Screened for activity nih.gov |

This table is for illustrative purposes and summarizes data from different studies.

Anti-inflammatory Property Characterization

Furan and benzofuran derivatives have been investigated for their ability to modulate inflammatory pathways. nih.gov Natural derivatives of benzofuran, such as ailanthoidol, have been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, without causing significant cytotoxicity. nih.gov

More recent studies on benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum also demonstrated anti-inflammatory effects. mdpi.com Certain compounds inhibited NO release in LPS-stimulated mouse macrophages with IC50 values comparable to or better than the control drug, celecoxib. mdpi.com For example, two compounds exhibited potent anti-inflammatory activity with IC50 values of 17.3 µM and 16.5 µM. mdpi.com Structure-activity relationship analysis suggested that features like a double bond between C-2 and C-3 could enhance this anti-inflammatory activity. mdpi.com These findings highlight the potential of the furan scaffold in developing new anti-inflammatory agents.

Anticancer and Cytostatic Effects

The benzofuran scaffold is present in numerous compounds that exhibit anticancer properties. nih.gov Derivatives of both 2- and 3-benzofurancarboxylic acid have shown significant and selective cytotoxic activity against various human cancer cell lines. researchgate.netnih.gov

The cytotoxic effects of benzofuran derivatives are often linked to the induction of apoptosis. For instance, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid were evaluated against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. bohrium.com Further studies, including LDH, EtBr/AO staining, and Trypan blue assays, confirmed that the observed cytotoxicity of active compounds was mediated through apoptosis. bohrium.com

Similarly, a bromo derivative of benzofuran was found to be particularly cytotoxic towards K562 and HL-60 leukemic cell lines, with its effect on K562 cells resulting from apoptosis induction. nih.gov Furan-pyridinone compounds synthesized from 3-furan-carboxylic acid have also shown promising anticancer activity against esophageal cancer cell lines. mdpi.com

Table 3: Cytotoxic Activity of Selected Benzofuran Derivatives

| Compound Class | Cancer Cell Line(s) | Reported Effect |

|---|---|---|

| 2- and 3-Benzofurancarboxylic acid derivatives | Human cancer cell lines | Selective cytotoxicity researchgate.netnih.gov |

| Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid | A549 (lung), MCF-7 (breast) | Cytotoxicity via apoptosis bohrium.com |

| Bromo derivatives of benzofuran | K562, HL-60 (leukemia) | Selective cytotoxicity, apoptosis induction nih.gov |

This table is for illustrative purposes and summarizes data from different studies.

Specific Enzyme Target Inhibition (e.g., FTO)

While direct studies on this compound derivatives as inhibitors of the fat mass and obesity-associated (FTO) protein are not extensively documented, research on structurally similar compounds provides valuable insights. The FTO protein, an RNA N6-methyladenosine (m6A) demethylase, has emerged as a promising target in acute myeloid leukemia (AML), where its high expression is linked to oncogenic pathways. nih.govmdpi.com

A notable study identified 3-arylaminothiophenic-2-carboxylic acid derivatives, close analogs of 3-aminofuran-2-carboxylic acids, as a new class of FTO inhibitors. nih.gov In this research, the phenyl A-ring of a first-generation FTO inhibitor was replaced with five-membered heterocycles, including the thiophene (B33073) ring, leading to the synthesis of potent inhibitors. nih.gov One of the lead compounds, designated 12o/F97, demonstrated strong enzymatic inhibitory activity and potent antiproliferative effects. nih.gov This compound selectively inhibited the m6A demethylation activity of FTO over another demethylase, ALKBH5, and had minimal impact on the m1A demethylation activity of ALKBH3. nih.gov The inhibition of FTO by these derivatives led to an increase in the protein levels of RARA and ASB2, and a decrease in MYC protein levels in AML cell lines, which are key target genes of FTO. nih.govacs.org

These findings suggest that the this compound scaffold could also serve as a promising core for the design of novel FTO inhibitors. The furan ring, being another five-membered heterocycle, could potentially mimic the interactions of the thiophene ring within the active site of the FTO enzyme.

Efficacy in Preclinical Antileukemia Models

The therapeutic potential of targeting FTO with small-molecule inhibitors has been demonstrated in preclinical models of leukemia. Derivatives of the closely related 3-arylaminothiophenic-2-carboxylic acid have shown significant antileukemia activity in xenograft mouse models. nih.gov The lead compound 12o/F97, when administered in these models, exhibited antileukemia effects without significant side effects. nih.gov

Pharmacological inhibition of FTO has been shown to suppress leukemia progression and prolong survival in these preclinical settings. nih.gov Treatment with FTO inhibitors in xenotransplanted mice led to a reduction in leukemic blasts and promoted their differentiation. nih.gov Furthermore, these inhibitors suppressed the proliferation of human AML cell lines and primary cells in these models. nih.gov Histological analysis of spleen and liver tissues from treated mice showed a decrease in the dissemination of AML cells. nih.gov The success of these preclinical studies, often employing patient-derived xenograft (PDX) models that closely mimic human tumors, underscores the potential of targeting FTO in leukemia therapy. nih.govchampionsoncology.comnoblelifesci.comyoutube.com

The data from these studies on analogous compounds strongly support the potential of this compound derivatives as candidates for further investigation in preclinical antileukemia models.

Cytostatic Effects on Human Tumor Cell Lines (e.g., Proximicin)

Proximicins A, B, and C are a family of novel aminofuran antibiotics that are structurally characterized by a 4-amino-furan-2-carboxylic acid core, a close isomer of the this compound scaffold. These natural products, isolated from marine actinomycetes, exhibit weak antibacterial activity but demonstrate strong cytostatic effects against a variety of human tumor cell lines.

Preliminary biological evaluations have shown that proximicins have significantly higher cytotoxicity than other DNA-binding agents like netropsin and distamycin. Their mechanism of action is believed to involve the activation of cell-cycle regulatory proteins. Specifically, proximicin C has been shown to induce the upregulation of p53 and the cyclin-dependent kinase inhibitor p21 in gastric adenocarcinoma cells.

Further investigations into their anticancer activity revealed that proximicins induce apoptotic cell death. The cytostatic and cytotoxic effects of proximicins have been evaluated against several human tumor cell lines, as detailed in the table below.

| Compound | Cell Line | Cancer Type | Noted Effects |

|---|---|---|---|

| Proximicin B | L1236 | Hodgkin's Lymphoma | Strong, dose-dependent induction of apoptosis after 48 hours. |

| Jurkat 16 | T-cell Leukemia | Strong, dose-dependent induction of apoptosis after 48 hours. | |

| Proximicin C | Jurkat 16 | T-cell Leukemia | Induced apoptosis. |

| L1236 | Hodgkin's Lymphoma | Showed higher resistance to the drug. | |

| U-87 MG | Glioblastoma | Significantly higher cytotoxicity compared to Proximicin B. | |

| MDA-MD-231 | Breast Carcinoma | Significantly higher cytotoxicity compared to Proximicin B. |

Investigations into Enzyme Modulation and Receptor Interactions

The furan and benzofuran cores are prevalent in a multitude of biologically active molecules, and their derivatives have been shown to modulate various enzymes and interact with a range of receptors. While specific investigations into this compound are limited, the broader class of furan-containing compounds provides a basis for understanding their potential biological targets.

Furan derivatives are recognized as important bioactive structures that can act as ligands for metal ions due to their electron-rich nature. mdpi.com This property can be crucial for interactions with metalloenzymes. For instance, furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine kinases (PTKs), which play a critical role in cellular signaling pathways and are often dysregulated in cancer.

In the realm of receptor interactions, benzofuran derivatives have been developed as antagonists for various receptors. For example, research has led to the discovery of potent antagonists for the adenosine A2A receptor and the P2Y(1) receptor, both of which are involved in important physiological processes. nih.govnih.gov The ability of these compounds to selectively bind to and modulate the activity of these receptors highlights the potential of the furan scaffold in designing targeted therapies. Computational studies are often employed to understand the molecular interactions between these ligands and their receptor targets, aiding in the design of more potent and selective compounds. rowan.edu

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of furan and benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. utripoli.edu.ly Structure-activity relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of these compounds.

SAR studies on benzofuran derivatives have revealed that substitutions at the C-2 position are often critical for cytotoxic activity. The introduction of an N-phenethyl carboxamide group has been shown to significantly enhance the antiproliferative activity of 5-chlorobenzofuran-2-carboxamides.

The nature of the acyl group and the substitution pattern on the furan or benzofuran ring can dramatically alter the biological activity. For instance, in a series of furan-2-yl(phenyl)methanone derivatives, the presence and position of substituents on the phenyl ring influenced their protein tyrosine kinase inhibitory activity. Slight modifications in the substitution pattern can lead to significant differences in biological effects, a principle that is fundamental to medicinal chemistry. utripoli.edu.ly

The electronic and steric properties of substituents on the this compound core are expected to play a significant role in their biological activity. Electron-donating or electron-withdrawing groups can influence the electron density of the furan ring, which in turn can affect its ability to interact with biological targets through mechanisms such as hydrogen bonding, and pi-stacking.

Steric hindrance is another critical factor. The size and shape of substituents can dictate how a molecule fits into the binding pocket of an enzyme or a receptor. For example, in a study of ketamine esters, the position of substituents on the benzene ring had a notable impact on their anesthetic and analgesic properties, with 2- and 3-substituted compounds generally showing higher activity than their 4-substituted counterparts. mdpi.com The interplay of these electronic and steric effects is a key consideration in the rational design of new therapeutic agents based on the this compound scaffold.

Other Reported Bioactivities of Furan Derivatives

The furan nucleus is a versatile scaffold that has been incorporated into a wide array of molecules exhibiting significant biological activities. ijabbr.comnih.govutripoli.edu.ly Beyond specific applications, furan derivatives have demonstrated a broad spectrum of pharmacological effects, making them a subject of continuous investigation in medicinal chemistry. utripoli.edu.lywisdomlib.orgijabbr.com These activities range from antimicrobial and anticancer to anti-inflammatory and analgesic properties, among others. ijabbr.comutripoli.edu.lywisdomlib.orgijabbr.com

Antimicrobial Activity

Furan derivatives have been extensively studied for their potential as antimicrobial agents, showing efficacy against both bacterial and fungal pathogens. nih.govorientjchem.org For instance, nitrofurantoin, a well-known furan derivative, is a commonly used antibacterial agent for treating urinary tract infections. wisdomlib.org Its mechanism involves the reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and ribosomal proteins. orientjchem.org

Several other furan derivatives have also shown promising antimicrobial effects. A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated their ability to inhibit the growth of Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov One compound, in particular, exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli. ijabbr.com Similarly, newly synthesized 5-nitrofuran derivatives have shown inhibitory effects on both Gram-positive and Gram-negative organisms. nih.gov Research has also highlighted the antibacterial activity of 1-benzoyl-3-furan-2-ylmethyl-thiourea against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com

Furthermore, certain benzofuran derivatives have displayed significant antimicrobial and antifungal activity. mdpi.comnih.gov Halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid were active against Gram-positive cocci, and some also exhibited antifungal activity against Candida albicans and Candida parapsilosis. mdpi.com

Table 1: Furan Derivatives with Antimicrobial Activity

| Compound/Derivative Class | Target Organism(s) | Reported Activity |

|---|---|---|

| Nitrofurantoin | Bacteria (Urinary Tract Infections) | Antibacterial agent wisdomlib.org |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli, Staphylococcus aureus, Candida albicans | Antimicrobial activity mdpi.comnih.gov |

| 5-Nitrofuran derivatives | Gram-positive and Gram-negative bacteria | Inhibitory effects nih.gov |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Antibacterial activity ijabbr.com |